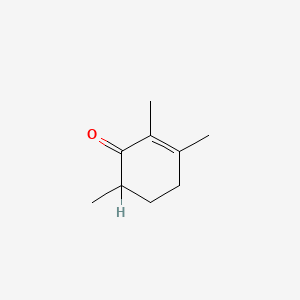

Trimethylcyclohexenone

Description

Trimethylcyclohexenone, commonly known as isophorone (CAS 78-59-1), is a cyclic ketone with the molecular formula C₉H₁₄O. It is characterized by a cyclohexenone backbone substituted with three methyl groups at positions 3, 5, and 5 (3,5,5-trimethyl-2-cyclohexen-1-one) . Key properties include:

- Physical State: Colorless liquid with a camphor-like odor.

- Boiling Point: 215.2°C .

- Solubility: Insoluble in water but miscible with organic solvents like ethanol and ether .

- Applications: Primarily used as a solvent for resins, polymers, and coatings due to its high solvency power. It also serves as a precursor in synthesizing fragrances, pharmaceuticals, and agrochemicals .

Properties

IUPAC Name |

2,3,6-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-6-4-5-7(2)9(10)8(6)3/h7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQNEDMSOAECRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=C(C1=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20388498 | |

| Record name | 2,3,6-trimethylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53894-33-0, 20030-29-9 | |

| Record name | Cyclohexenone, trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053894330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,6-trimethylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Batch Hydrogenation with Palladium Catalysts

Early batch processes utilized palladium-based catalysts supported on calcium carbonate. In a representative example, isophorone (1,521.2 g) underwent hydrogenation at 60°C under 2.0 MPa H₂ pressure for 3 hours using a 5% Pd/CaCO₃ catalyst, achieving 99.72% conversion to TMC-one with 0.05% residual starting material. Ethanol served as both solvent and proton donor, with post-reaction distillation at 90°C under reduced pressure (100 hPa) yielding 1,543.3 g of crude product. While effective for small-scale synthesis, batch methods face scalability challenges due to catalyst separation losses and extended downtime between runs.

Continuous Fixed-Bed Reactor Systems

Modern industrial plants favor continuous hydrogenation in cascaded fixed-bed reactors to enhance throughput and catalyst longevity. The patented two-reactor system operates at 105–112°C with H₂ pressures of 2.0–5.0 MPa, achieving >99% purity TMC-one. Key parameters include:

| Parameter | Reactor 1 | Reactor 2 |

|---|---|---|

| Temperature (°C) | 105–110 | 110–115 |

| H₂ Pressure (MPa) | 2.0–3.0 | 3.0–5.0 |

| Space Velocity (h⁻¹) | 0.5–1.5 | 0.3–1.0 |

| Conversion (%) | 85–90 | 98–99.9 |

Data derived from USP 5,728,891 examples

Recycling unreacted isophorone from the first reactor’s output into the second stage increases overall yield to 99.9% while maintaining APHA color indices below 5. RANEY® nickel catalysts modified with alkali metal carbonates (e.g., K₂CO₃) demonstrate superior selectivity over palladium systems, reducing di-isophorone formation to <2.5%.

Advanced Hydrogenation Techniques

Rhodium-Catalyzed Asymmetric Hydrogenation

Emerging methods employ chiral rhodium complexes for enantioselective TMC-one synthesis. Dissolving 0.5 mmol Rh(CO)₂(acac) in ethanol under inert atmosphere enables asymmetric hydrogenation of isophorone at 60°C and 3.0 MPa H₂ pressure. Although current enantiomeric excess (ee) values remain moderate (75–80%), this approach showcases potential for pharmaceutical-grade TMC-one production.

Supercritical Fluid Hydrogenation

Pilot-scale studies utilize supercritical CO₂ as a reaction medium to enhance H₂ solubility and mass transfer. At 50°C and 10 MPa (CO₂:H₂ = 3:1), Pd/Al₂O₃ catalysts achieve 98% conversion in 30 minutes—a 60% reduction in reaction time compared to conventional solvents.

Industrial-Scale Optimization

Catalyst Regeneration Protocols

RANEY® nickel catalysts maintain activity over 1,000 hours through in-situ regeneration cycles:

-

Oxidative Cleaning : Treat spent catalyst with 5% O₂/N₂ at 200°C to remove carbonaceous deposits.

-

Reductive Activation : Reduce with H₂ at 150°C for 2 hours to restore metallic surface area.

-

Alkali Replenishment : Impregnate with K₂CO₃ solution to maintain pH >9.0 during reaction.

This protocol extends catalyst lifespan to 18–24 months in continuous reactors, reducing replacement costs by 40%.

Chemical Reactions Analysis

Hydrogenation of Isophorone to 3,3,5-Trimethylcyclohexanone

The hydrogenation of isophorone to 3,3,5-trimethylcyclohexanone is a critical step in synthesizing various compounds. This reaction is typically catalyzed by metals such as palladium (Pd), platinum (Pt), iridium (Ir), and ruthenium (Ru) supported on carbon or silica .

Catalysts and Conditions

-

Pd/C Catalyst : Exhibits high activity and selectivity for the hydrogenation of isophorone to 3,3,5-trimethylcyclohexanone. Under mild conditions (298 K, 2 MPa H2), a carbon yield of 99.0% can be achieved .

-

RANEY® Ni Catalyst : Offers high conversion and selectivity when used with solvents like tetrahydrofuran (THF). The yield of 3,3,5-trimethylcyclohexanone can reach 98.1% .

Solvent Effects

The choice of solvent significantly influences the selectivity and yield of the hydrogenation reaction. Solvents like THF, chloroform, and DMF enhance the selectivity towards 3,3,5-trimethylcyclohexanone, while alcohols favor the formation of 3,3,5-trimethylcyclohexanol .

Aldol Condensation of 3,3,5-Trimethylcyclohexanone

Following the hydrogenation step, 3,3,5-trimethylcyclohexanone can undergo aldol condensation to form more complex molecules. This reaction is typically catalyzed by sodium hydroxide (NaOH) and involves the removal of water using a Dean-Stark apparatus .

Reaction Conditions

-

Catalyst : NaOH

-

Conditions : The reaction is carried out in a round-bottom flask attached to a Dean-Stark apparatus to remove water.

-

Product : 3,5,5-Trimethyl-2-(3,3,5-trimethylcyclohexylidene)cyclohexanone with a high carbon yield of 76.4% .

Hydrodeoxygenation Reactions

The product from the aldol condensation can undergo hydrodeoxygenation to remove oxygen and form saturated hydrocarbons. This step is crucial for producing high-density fuels.

Catalysts and Conditions

-

Ni/SiO2 Catalyst : Exhibits high activity for hydrodeoxygenation under solvent-free conditions. A carbon yield of 93.4% can be achieved at 573 K .

-

Co/SiO2 Catalyst : Also shows high activity, with a carbon yield of 91.8% under similar conditions .

Products

The hydrodeoxygenation step yields 1,1,3-trimethyl-5-(2,4,4-trimethylcyclohexyl)cyclohexane as the primary product, along with smaller amounts of C9-C17 alkanes .

Table 1: Catalysts for Hydrogenation of Isophorone

| Catalyst | Conditions | Yield of 3,3,5-Trimethylcyclohexanone |

|---|---|---|

| Pd/C | 298 K, 2 MPa H2, 1 h | 99.0% |

| RANEY® Ni (THF) | Optimized conditions | 98.1% |

Table 2: Aldol Condensation and Hydrodeoxygenation

| Reaction | Catalyst | Conditions | Yield of Product |

|---|---|---|---|

| Aldol Condensation | NaOH | Dean-Stark apparatus | 76.4% (3,5,5-Trimethyl-2-(3,3,5-trimethylcyclohexylidene)cyclohexanone) |

| Hydrodeoxygenation | Ni/SiO2 | 573 K, solvent-free | 93.4% (1,1,3-Trimethyl-5-(2,4,4-trimethylcyclohexyl)cyclohexane) |

Scientific Research Applications

Industrial Applications

1. Solvent and Chemical Intermediate

- TMCHONE is widely used as a solvent in the production of paints, coatings, and adhesives. Its properties as a flow control agent enhance the leveling and gloss of coatings .

- It serves as an intermediate in the synthesis of cyclic mandelic acid esters, new plasticizers, lubricants, dinitriles, diamines, and alcohols .

2. Pharmaceutical Applications

- The compound is a precursor to cyclandelate, an antispasmodic drug used to treat vascular disorders . Its role as an HMG-CoA reductase inhibitor indicates potential applications in cholesterol management .

3. Flavoring and Fragrance Industry

- TMCHONE is employed as a substitute for menthol in products such as toothpaste and chewing gum due to its strong mint flavor . This application highlights its relevance in consumer goods.

Research Applications

1. Enzymatic Synthesis

- Recent studies have demonstrated the use of TMCHONE in enzymatic synthesis processes. For instance, it was utilized to produce a doubly chiral compound with high enantiomeric excess using engineered E. coli strains . This showcases its potential in biocatalysis and green chemistry.

2. Environmental Impact Studies

- Research has indicated that TMCHONE can migrate from plastic feeding systems into human milk, raising concerns about its safety in medical applications . This underscores the importance of studying the environmental impact of chemical compounds.

Case Studies

Mechanism of Action

The mechanism of action of trimethylcyclohexenone involves its interaction with various molecular targets and pathways. It acts as a hydrogen donor in hydrogenation reactions, facilitating the reduction of double bonds in organic compounds . The compound’s effects are mediated through its ability to form stable intermediates and transition states during chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexenone

- Structure: Base compound with an unsaturated cyclohexenone ring (C₆H₈O) .

- Molecular Weight : 96.13 g/mol.

- Boiling Point : ~160°C .

- Reactivity : More reactive than isophorone due to fewer steric hindrances. Undergoes Michael additions and Diels-Alder reactions readily .

- Applications : Intermediate in organic synthesis, particularly in producing caprolactam for nylon-6 .

Table 1: Physical Properties Comparison

| Property | Isophorone (Trimethylcyclohexenone) | Cyclohexenone |

|---|---|---|

| Molecular Formula | C₉H₁₄O | C₆H₈O |

| Molecular Weight (g/mol) | 138.21 | 96.13 |

| Boiling Point (°C) | 215.2 | ~160 |

| Solubility in Water | Insoluble | Partially soluble |

Key Difference: Isophorone's methyl groups enhance hydrophobicity and thermal stability compared to cyclohexenone .

2,5,5-Trimethylcyclohex-2-en-1-one

- Structure : Structural isomer of isophorone with methyl groups at positions 2, 5, and 5 .

- Molecular Weight : 138.21 g/mol (identical to isophorone).

- Reactivity : Similar condensation behavior but distinct regioselectivity due to methyl positioning .

- Applications : Less common in industrial applications compared to isophorone .

Key Difference : Positional isomerism leads to variations in catalytic behavior and byproduct formation during synthesis .

4-Hydroxy-2,2,6-Trimethylcyclohexanone

- Structure: Hydroxylated derivative with a saturated cyclohexanone ring and hydroxyl group at position 4 .

- Molecular Weight : 156.22 g/mol.

- Reactivity : The hydroxyl group enables hydrogen bonding and participation in acid-catalyzed reactions .

- Applications : Intermediate in synthesizing steroids and bioactive molecules .

Table 2: Functional Group Impact

| Compound | Functional Groups | Key Reactivity |

|---|---|---|

| Isophorone | Ketone, three methyl | Aldol condensation, hydrogenation |

| 4-Hydroxy-2,2,6-trimethylcyclohexanone | Ketone, hydroxyl, methyl | Esterification, lactonization |

Key Difference : Hydroxylation increases polarity and expands synthetic utility toward oxygenated products .

2-(Trifluoromethyl)cyclohexanone

- Structure: Cyclohexanone with a trifluoromethyl (-CF₃) group at position 2 (C₇H₉F₃O) .

- Molecular Weight : 166.14 g/mol.

- Boiling Point: Not explicitly reported, but higher than cyclohexanone due to -CF₃ .

- Applications : Fluorinated analogs are used in pharmaceuticals and agrochemicals for enhanced metabolic stability .

Key Difference : The electron-withdrawing -CF₃ group alters electronic properties, affecting reaction pathways such as nucleophilic additions .

Comparison with Functionally Related Compounds

Dihydroactinidiolide and Actinidiolide

Terpene-Derived Limonoids

- Structure: Polycyclic compounds incorporating isophorone-derived fragments (e.g., CDE rings in limonoids) .

- Synthesis: Titanocene(III)-catalyzed cyclization of isophorone-based epoxides .

- Applications : Bioactive natural products with anti-inflammatory and insecticidal properties .

Key Difference: Isophorone's rigid framework facilitates stereocontrolled synthesis of complex terpenoids .

Biological Activity

Trimethylcyclohexenone, specifically 3,3,5-trimethylcyclohexanone (TMCH), is a compound of increasing interest due to its diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article explores the biological activity of TMCH, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Name: 3,3,5-Trimethylcyclohexanone

- CAS Number: 873-94-9

- Molecular Formula: C9H16O

- Molecular Weight: 140.22 g/mol

- Density: 0.878 g/cm³

- Boiling Point: 198 °C

1. Vasodilatory Effects

TMCH is a precursor to cyclandelate, a known vasodilator used in treating peripheral vascular diseases. Studies indicate that TMCH exhibits significant vasodilatory effects, potentially aiding in improving blood flow and reducing blood pressure .

2. Inhibition of HMG-CoA Reductase

TMCH has been identified as an inhibitor of HMG-CoA reductase, an essential enzyme in the cholesterol biosynthesis pathway. This inhibition suggests potential applications in managing hyperlipidemia and cardiovascular diseases .

3. Neuroprotective Properties

Research indicates that TMCH may possess neuroprotective properties through its ability to modulate inflammatory pathways. In particular, it has shown promise in reducing neuroinflammation in models of neurodegenerative diseases .

The biological activity of TMCH is attributed to several mechanisms:

- Antioxidant Activity: TMCH may exert antioxidant effects by scavenging free radicals and reducing oxidative stress, which is implicated in various diseases.

- Anti-inflammatory Effects: By inhibiting pro-inflammatory cytokines, TMCH can help mitigate inflammation-related damage in tissues .

- Cholesterol Regulation: As an HMG-CoA reductase inhibitor, TMCH plays a role in regulating cholesterol levels, contributing to cardiovascular health .

Case Study 1: Vasodilatory Effects

A study investigated the vasodilatory effects of TMCH on isolated rat aorta. Results demonstrated that TMCH induced relaxation of the aorta in a dose-dependent manner, suggesting its potential therapeutic use in vascular disorders.

Case Study 2: Neuroprotection

In a model of Alzheimer's disease, TMCH administration resulted in reduced levels of amyloid-beta plaques and improved cognitive function compared to control groups. This highlights its potential as a neuroprotective agent .

Research Findings Summary Table

Q & A

Q. How can Trimethylcyclohexenone be identified and quantified in environmental samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the standard method. Calibration curves using certified reference materials (CRMs) should be established, and internal standards (e.g., deuterated analogs) should correct for matrix effects. For quantification, ensure detection limits align with reported environmental concentrations (e.g., 0.13–0.34 µg/m³ in indoor environments) . Validate results via replicate analyses and comparison with peer-reviewed databases like NIST Chemistry WebBook .

Q. What are the key physicochemical properties of this compound, and how can researchers access reliable data?

- Methodological Answer : Prioritize authoritative databases such as NIST Standard Reference Data, which provide validated information on boiling points, vapor pressure, and solubility. Cross-reference peer-reviewed studies for properties like log Kow (octanol-water partition coefficient) and Henry’s law constants. Avoid non-peer-reviewed platforms (e.g., ) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Consult Safety Data Sheets (SDS) for toxicity, flammability, and personal protective equipment (PPE) requirements. Implement fume hoods for volatile emissions and use inert gas systems during synthesis. Document waste disposal procedures per institutional guidelines .

Advanced Research Questions

Q. How should researchers design experiments to investigate emission sources of this compound in indoor environments?

- Methodological Answer : Use controlled chamber studies to simulate real-world conditions (e.g., temperature, humidity). Measure emissions from potential sources (e.g., electronic devices, adhesives) using Tenax TA sorbent tubes and thermal desorption-GC/MS. Account for variables like material age and ventilation rates . Statistical models (e.g., ANOVA) can isolate contributing factors .

Q. How can conflicting data on this compound concentrations across studies be resolved?

- Methodological Answer : Conduct meta-analyses to identify methodological inconsistencies (e.g., sampling duration, analytical techniques). For example, discrepancies between Hoshino et al. (2003) and later studies may arise from calibration drift or matrix interference . Use interlaboratory comparisons and robust statistical tests (e.g., Grubbs’ test for outliers) to validate datasets .

Q. What strategies optimize the synthesis of this compound for high purity and yield?

- Methodological Answer : Explore catalytic pathways (e.g., acid-catalyzed cyclization of ketones) under inert atmospheres. Monitor reaction progress via in-situ FTIR or NMR. Purify products using fractional distillation or column chromatography, and validate purity via GC-FID or HPLC-UV. Document reaction conditions (e.g., solvent, temperature) to ensure reproducibility .

Q. How can researchers assess the environmental persistence and degradation pathways of this compound?

- Methodological Answer : Perform photolysis studies using simulated sunlight (e.g., UV lamps) and analyze degradation products via LC-QTOF-MS. Evaluate biodegradation using OECD 301B ready biodegradability tests. Computational models (e.g., EPI Suite) can predict half-lives in air, water, and soil .

Methodological Best Practices

- Data Presentation : Follow journal guidelines (e.g., Med. Chem. Commun.) for figures: use color-coded charts, limit chemical structures to 2–3 in graphics, and avoid excessive data labels .

- Literature Review : Use CAS Registry Numbers (e.g., 10540-29-1 for Tamoxifen analogs) in SciFinder to avoid nomenclature ambiguities .

- Ethical Compliance : Secure institutional review board (IRB) approval for studies involving human subjects, detailing participant selection criteria and data anonymization protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.